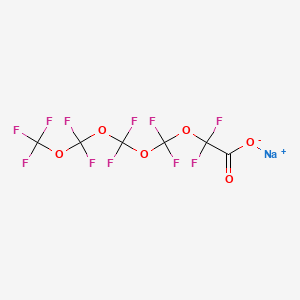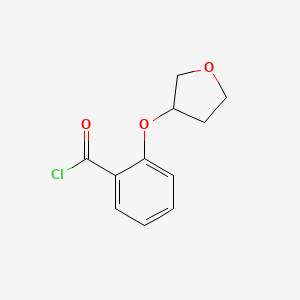![molecular formula C33H47N5O6 B14802214 cyclo[DL-Aoda-DL-nTrp(OMe)-DL-xiIle-DL-Pip]](/img/structure/B14802214.png)
cyclo[DL-Aoda-DL-nTrp(OMe)-DL-xiIle-DL-Pip]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Apicidin is a naturally occurring cyclic tetrapeptide produced by certain strains within the Fusarium genus. It is known for its potent histone deacetylase inhibitory activity, which makes it a promising compound in the field of cancer research and treatment. Apicidin exhibits broad-spectrum antiproliferative activity against various cancer cell lines and has shown potential in treating parasitic infections such as malaria .
Preparation Methods
Synthetic Routes and Reaction Conditions
Apicidin is predominantly isolated from Fusarium semitectum. The biosynthetic pathway responsible for its formation involves a non-ribosomal peptide synthetase (NRPS) gene cluster. Genetic manipulation of Fusarium fujikuroi has led to the discovery of additional apicidins, expanding the family of these compounds .
Industrial Production Methods
Industrial production of apicidin involves optimizing culture conditions and developing effective isolation methods. Techniques such as mass spectrometric screening, high-performance liquid chromatography (HPLC), and nuclear magnetic resonance (NMR) are employed to obtain highly pure substances .
Chemical Reactions Analysis
Types of Reactions
Apicidin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying its structure to enhance its biological activity and stability .
Common Reagents and Conditions
Common reagents used in the chemical reactions of apicidin include oxidizing agents, reducing agents, and various catalysts. The reaction conditions often involve controlled temperatures, pH levels, and solvent systems to ensure the desired modifications .
Major Products Formed
The major products formed from the chemical reactions of apicidin include its analogues such as apicidin F, apicidin J, and apicidin K. These analogues have been identified through genetic manipulation and chemical analysis .
Scientific Research Applications
Mechanism of Action
Apicidin exerts its effects by inhibiting histone deacetylases, leading to the hyperacetylation of histone proteins. This hyperacetylation disrupts chromatin structure, resulting in altered gene expression and cell cycle arrest. The compound induces apoptosis in cancer cells through the activation of mitochondrial-dependent caspase cascades .
Comparison with Similar Compounds
Similar Compounds
Apicidin F: A newly identified analogue with antimalarial activity.
Apicidin J and K: Analogues discovered through genetic manipulation of Fusarium fujikuroi.
Uniqueness
Apicidin is unique due to its potent histone deacetylase inhibitory activity and broad-spectrum antiproliferative effects. Its ability to induce apoptosis in cancer cells and inhibit parasitic infections sets it apart from other cyclic tetrapeptides .
Properties
Molecular Formula |
C33H47N5O6 |
|---|---|
Molecular Weight |
609.8 g/mol |
IUPAC Name |
3-butan-2-yl-6-(1-methoxyindol-3-yl)-9-(6-oxooctyl)-1,4,7,10-tetrazabicyclo[10.4.0]hexadecane-2,5,8,11-tetrone |
InChI |
InChI=1S/C33H47N5O6/c1-5-21(3)28-33(43)37-19-13-12-18-27(37)31(41)34-25(16-9-7-8-14-22(39)6-2)30(40)36-29(32(42)35-28)24-20-38(44-4)26-17-11-10-15-23(24)26/h10-11,15,17,20-21,25,27-29H,5-9,12-14,16,18-19H2,1-4H3,(H,34,41)(H,35,42)(H,36,40) |
InChI Key |
XWKJTSOFFKCRMH-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C1C(=O)N2CCCCC2C(=O)NC(C(=O)NC(C(=O)N1)C3=CN(C4=CC=CC=C43)OC)CCCCCC(=O)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N-{(E)-[4-(benzyloxy)phenyl]methylidene}-4-(pyrrolidin-1-ylsulfonyl)aniline](/img/structure/B14802160.png)
![Piperazine, 1-(4-oxo-4-phenylbutyl)-4-[(1,2,3,4-tetrahydro-2-oxo-6-quinolinyl)carbonyl]-](/img/structure/B14802164.png)
![(2E)-N-({4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}carbamothioyl)-3-(2-methoxyphenyl)prop-2-enamide](/img/structure/B14802165.png)



![N-{4-[(2-{[(2E)-3-(4-fluorophenyl)prop-2-enoyl]carbamothioyl}hydrazinyl)carbonyl]phenyl}benzamide](/img/structure/B14802195.png)
![4,10,12-trimethyl-3,8,10,12-tetrazatricyclo[7.4.0.02,6]trideca-1,6,8-triene-11,13-dione](/img/structure/B14802199.png)
![3,3'-dimethyl-N,N'-bis[(E)-(5-nitrothiophen-2-yl)methylidene]biphenyl-4,4'-diamine](/img/structure/B14802209.png)

